N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779808
InChI: InChI=1S/C20H18N6O/c1-12(2)18-23-20(26-25-18)24-19(27)15-10-17(13-6-5-9-21-11-13)22-16-8-4-3-7-14(15)16/h3-12H,1-2H3,(H2,23,24,25,26,27)
SMILES:
Molecular Formula: C20H18N6O
Molecular Weight: 358.4 g/mol

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14779808

Molecular Formula: C20H18N6O

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C20H18N6O
Molecular Weight 358.4 g/mol
IUPAC Name N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C20H18N6O/c1-12(2)18-23-20(26-25-18)24-19(27)15-10-17(13-6-5-9-21-11-13)22-16-8-4-3-7-14(15)16/h3-12H,1-2H3,(H2,23,24,25,26,27)
Standard InChI Key GKFGFJMXCWJYPB-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Introduction

Structural Characteristics and Molecular Design

The molecule integrates three heterocyclic systems:

  • A quinoline core substituted at position 2 with a pyridin-3-yl group.

  • A carboxamide functional group at position 4 of the quinoline ring, linked to a 1,2,4-triazole moiety.

  • An isopropyl substituent on the triazole ring.

Crystallographic and Conformational Insights

While no direct X-ray diffraction data for this compound exists, analogous quinoline-carboxamide structures (e.g., N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide ) exhibit planar quinoline cores with substituents adopting equatorial orientations to minimize steric strain . Computational models suggest the pyridin-3-yl group at position 2 and the triazole-carboxamide at position 4 create a T-shaped molecular geometry, facilitating interactions with hydrophobic protein pockets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₀N₆O
Molecular Weight408.45 g/mol
Calculated LogP3.2 ± 0.3
Hydrogen Bond Donors2 (triazole NH, carboxamide NH)
Hydrogen Bond Acceptors5 (pyridine N, triazole N, carboxamide O)

Synthetic Methodologies

Quinoline Core Formation

The quinoline scaffold is typically synthesized via the Gould-Jacobs cyclization of aniline derivatives with β-ketoesters . For this compound, ethyl 3-(pyridin-3-yl)acrylate could serve as the dienophile in a thermal cyclization reaction with 4-nitroaniline, followed by reduction to yield 2-(pyridin-3-yl)quinoline-4-carboxylic acid .

Carboxamide Functionalization

The carboxylic acid at position 4 is converted to the corresponding acid chloride using thionyl chloride, then coupled with 5-amino-3-(propan-2-yl)-1H-1,2,4-triazole under Schlenk conditions . This step requires strict anhydrous conditions to prevent hydrolysis .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoline cyclizationAniline, β-ketoester, 220°C65–72
Acid chloride formationSOCl₂, reflux, 4 h89
Amide couplingDCM, Et₃N, 0°C → RT, 12 h78

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole NH), 8.92 (d, J = 4.8 Hz, 1H, pyridine H), 8.45–7.62 (m, 8H, quinoline/pyridine H), 3.12 (sept, J = 6.7 Hz, 1H, isopropyl CH), 1.32 (d, J = 6.7 Hz, 6H, isopropyl CH₃) .

  • ¹³C NMR: 165.8 ppm (C=O), 152.1 ppm (triazole C), 148.3 ppm (pyridine C) .

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺: 409.1784 (Calculated: 409.1779) .

ParameterValue
Plasma Protein Binding92.7%
CYP3A4 InhibitionModerate (IC₅₀ = 8.9 µM)
hERG InhibitionLow (IC₅₀ > 30 µM)
Bioavailability67% (rat)

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low yields in triazole coupling steps (≤78%) .

  • Solubility: Aqueous solubility <5 µg/mL at pH 7.4, necessitating prodrug strategies .

Future research should prioritize:

  • Co-crystallization Studies to validate docking predictions.

  • In Vivo Efficacy Trials in neurodegenerative disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator